1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one
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Overview
Description
1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of fluorine atoms in its structure imparts unique physicochemical properties, making it a valuable compound in medicinal chemistry, agrochemicals, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential as a pharmaceutical intermediate, particularly in the design of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
- 1-(4-(Trifluoromethoxy)phenyl)piperidin-4-one
- 1-(3-(Trifluoromethoxy)phenyl)piperidin-4-one
Comparison: 1-(3-Fluoro-5-(trifluoromethoxy)phenyl)piperidin-4-one is unique due to the presence of both fluoro and trifluoromethoxy groups, which impart distinct physicochemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C12H11F4NO2 |
---|---|
Molecular Weight |
277.21 g/mol |
IUPAC Name |
1-[3-fluoro-5-(trifluoromethoxy)phenyl]piperidin-4-one |
InChI |
InChI=1S/C12H11F4NO2/c13-8-5-9(17-3-1-10(18)2-4-17)7-11(6-8)19-12(14,15)16/h5-7H,1-4H2 |
InChI Key |
GUYWYGULVBVCQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1=O)C2=CC(=CC(=C2)F)OC(F)(F)F |
Origin of Product |
United States |
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